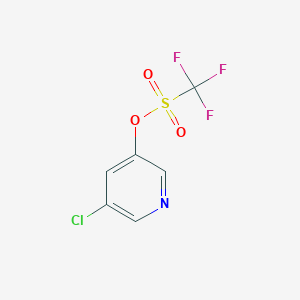

5-Chloropyridin-3-yl trifluoromethanesulfonate

Übersicht

Beschreibung

5-Chloropyridin-3-yl trifluoromethanesulfonate is an organic compound with the molecular formula C6H3ClF3NO3S It is a derivative of pyridine, where the 5-position of the pyridine ring is substituted with a chlorine atom and the 3-position is substituted with a trifluoromethanesulfonate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloropyridin-3-yl trifluoromethanesulfonate typically involves the reaction of 5-chloropyridine with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include low temperatures to prevent decomposition of the reactants and to ensure high yields of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may involve the use of more robust and scalable bases and solvents to facilitate the reaction under controlled conditions .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloropyridin-3-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles.

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Typical reagents include nucleophiles like amines, alcohols, and thiols.

Cross-Coupling Reactions: Reagents include boronic acids and palladium catalysts.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

1.1 Electrophilic Reactions

5-Chloropyridin-3-yl trifluoromethanesulfonate serves as an electrophilic reagent in nucleophilic substitution reactions. It is particularly useful in the synthesis of complex molecules due to its ability to undergo transformations with various nucleophiles, including amines and alcohols. For example, it can be employed in the preparation of pyridine-derived compounds that are valuable in pharmaceuticals .

1.2 SuFEx Chemistry

The compound is also utilized in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, which enable the formation of sulfonamides and other sulfur-containing derivatives. This method is notable for its chemoselectivity and efficiency, making it a preferred approach in the synthesis of biologically active molecules .

Medicinal Chemistry Applications

2.1 CTPS1 Inhibition

Recent research highlights the potential of this compound as a precursor for developing cytidine triphosphate synthase 1 (CTPS1) inhibitors. These inhibitors are being investigated for their therapeutic applications in treating various proliferative diseases, including cancer and autoimmune disorders. The synthesis of novel CTPS1 inhibitors involves modifications of the triflate to enhance bioactivity and selectivity .

2.2 Anti-inflammatory Agents

The compound has also been explored for its role in synthesizing anti-inflammatory agents. For instance, derivatives of this compound have shown promise in modulating inflammatory pathways, potentially leading to new treatments for conditions such as ulcerative colitis .

Case Studies

3.1 Synthesis of Quinoxaline Derivatives

A study demonstrated the use of this compound in synthesizing quinoxaline derivatives that exhibit potent inhibition against specific enzymes involved in inflammatory responses. The synthetic pathway highlighted the efficiency of using triflates as electrophiles, resulting in high yields and purity of the final products .

3.2 Development of Selective Inhibitors

Another case involved the development of selective inhibitors targeting 15-prostaglandin dehydrogenase (15-PGDH). The incorporation of this compound into the molecular framework resulted in compounds with enhanced oral bioavailability and therapeutic efficacy in preclinical models .

Data Tables

Wirkmechanismus

The mechanism of action of 5-Chloropyridin-3-yl trifluoromethanesulfonate primarily involves its reactivity as an electrophile. The trifluoromethanesulfonate group is a strong electron-withdrawing group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions, such as nucleophilic substitution and cross-coupling reactions, to form new chemical bonds and synthesize complex molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Chloropyridin-3-yl p-toluenesulfonate: Similar in structure but with a p-toluenesulfonate group instead of a trifluoromethanesulfonate group.

5-Chloropyridin-3-yl methanesulfonate: Similar in structure but with a methanesulfonate group instead of a trifluoromethanesulfonate group.

Uniqueness

5-Chloropyridin-3-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which is a better leaving group compared to p-toluenesulfonate and methanesulfonate groups. This makes it more reactive in nucleophilic substitution and cross-coupling reactions, allowing for more efficient synthesis of complex molecules .

Biologische Aktivität

5-Chloropyridin-3-yl trifluoromethanesulfonate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will delve into its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 5-chloropyridine with trifluoromethanesulfonic anhydride. This method has been demonstrated to yield high purity and good yields, making it suitable for further biological evaluations .

Antitumor Activity

One of the most notable biological activities of this compound is its antitumor potential. Research has shown that this compound exhibits inhibitory effects on various cancer cell lines. For instance, in a study assessing the cytotoxicity against CEM and HeLa cell lines, it demonstrated IC50 values of 1.5 ± 0.2 µM and 2.9 ± 1.0 µM, respectively . These findings suggest that the compound could serve as a promising candidate for cancer therapeutics.

| Cell Line | IC50 (µM) |

|---|---|

| CEM | 1.5 ± 0.2 |

| HeLa | 2.9 ± 1.0 |

The mechanism through which this compound exerts its biological effects involves the inhibition of critical enzymes involved in nucleic acid synthesis. Specifically, it has been implicated in targeting cytidine triphosphate synthase (CTPS), which plays a vital role in lymphocyte proliferation and is often upregulated in various tumors .

Case Studies

- CTPS Inhibition in Cancer Cells : A study highlighted that CTPS activity is crucial for the proliferation of lymphocytes, particularly in tumor environments where it is often upregulated . The introduction of this compound led to decreased levels of CTP in activated CTPS-deficient cells, indicating its potential as a therapeutic agent targeting cancer cell metabolism.

- Comparative Analysis with Other Compounds : In comparative studies with other pyridinyl triflates, this compound showed superior cytotoxicity profiles against several cancer cell lines, reinforcing its potential utility in oncology .

Eigenschaften

IUPAC Name |

(5-chloropyridin-3-yl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO3S/c7-4-1-5(3-11-2-4)14-15(12,13)6(8,9)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLIHTCEFNQHGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00569809 | |

| Record name | 5-Chloropyridin-3-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150145-19-0 | |

| Record name | 5-Chloropyridin-3-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.